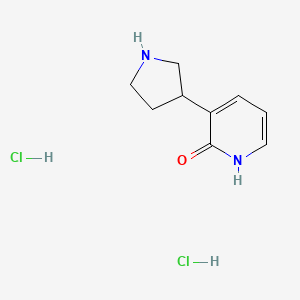
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a hydroxyl group at the second position. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyl group and subsequently attached to the pyridine ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the pyridine ring can produce piperidine derivatives .
科学的研究の応用
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Pyridine: A six-membered nitrogen-containing aromatic ring that is a common scaffold in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.
Uniqueness
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is unique due to the combination of the pyrrolidine and pyridine rings in its structure, along with the presence of a hydroxyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
生物活性
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its enzymatic inhibition, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pyrrolidine moiety, contributing to its biological activity. Its dihydrochloride form enhances solubility, making it suitable for various biological assays.
Biological Activities
-
Enzyme Inhibition
- Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are critical in inflammatory processes.
- The compound's IC50 values for these enzymes suggest it may serve as a lead compound for developing anti-inflammatory drugs.
-
Antimicrobial Activity
- In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating potent activity .
- The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects
Table 1: Summary of Biological Activities
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Pro-inflammatory Pathways : By inhibiting key enzymes such as COX and LOX, the compound may reduce the production of pro-inflammatory mediators.
- Antibacterial Mechanisms : Its interaction with bacterial cell components disrupts essential functions, leading to cell death.
Future Directions and Research Needs
Further research is necessary to elucidate the precise mechanisms of action and to evaluate the therapeutic potential in clinical settings. Key areas for future investigation include:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity.
特性
分子式 |
C9H14Cl2N2O |
|---|---|
分子量 |
237.12 g/mol |
IUPAC名 |
3-pyrrolidin-3-yl-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c12-9-8(2-1-4-11-9)7-3-5-10-6-7;;/h1-2,4,7,10H,3,5-6H2,(H,11,12);2*1H |
InChIキー |
SMWSPFFHXHPASY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC=CNC2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















